Methyl 4-methoxycarbonyloxybenzoate
Description
Methyl 4-methoxycarbonyloxybenzoate is a benzoic acid derivative featuring two ester functionalities: a methyl ester at the carboxylic acid group and a methoxycarbonyloxy (-O-CO-OCH₃) substituent at the 4-position of the benzene ring.
Properties
CAS No. |
17175-20-1 |
|---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
methyl 4-methoxycarbonyloxybenzoate |
InChI |
InChI=1S/C10H10O5/c1-13-9(11)7-3-5-8(6-4-7)15-10(12)14-2/h3-6H,1-2H3 |
InChI Key |
XDDBMNQUNQHNNS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)OC |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)OC |
Synonyms |
Carbonic acid methyl[p-(methoxycarbonyl)phenyl] ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Polarity and Solubility: this compound’s carbonate group increases polarity compared to methyl 4-methoxybenzoate, likely enhancing solubility in polar aprotic solvents (e.g., acetone) but reducing it in nonpolar solvents. Halogenated analogs like methyl 4-chloro-2-fluorobenzoate exhibit lower solubility in water due to hydrophobic halogen substituents .
- Hydrolytic Stability :
- The carbonate group in the target compound is more prone to hydrolysis under acidic or basic conditions compared to simple esters (e.g., methyl 4-methoxybenzoate) .
- Methyl 4-acetamido-2-hydroxybenzoate’s hydroxyl group may participate in hydrogen bonding, stabilizing the molecule against hydrolysis .
Research Findings and Analytical Characterization
- Spectroscopic Data :
- Chromatographic Behavior :
- Gas chromatography (GC) traces in show retention times for diterpene methyl esters, suggesting that the target compound’s elution would depend on its polarity and molecular weight.
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